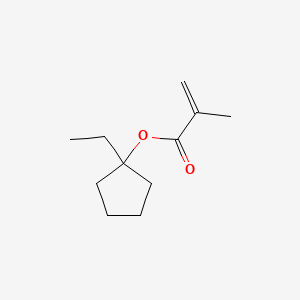

1-Ethylcyclopentyl methacrylate

概要

説明

1-Ethylcyclopentyl methacrylate is an organic compound with the chemical formula C11H18O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but insoluble in water . This compound is commonly used as a monomer in the synthesis of high-performance polymers, including polymethacrylate, due to its excellent heat resistance, chemical resistance, and weather resistance .

準備方法

1-Ethylcyclopentyl methacrylate can be synthesized through two primary methods: transesterification and esterification reactions. In the transesterification method, cyclopentanol reacts with methacrylate in the presence of a catalyst . The esterification method involves the direct reaction of cyclopentanol with methacrylic acid under acidic conditions . Industrial production typically follows these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

化学反応の分析

Reaction Mechanism and Kinetics

ECPMA undergoes cross-propagation with MMA during radical copolymerization. Computational studies using quantum chemistry (ONIOM and M06-2X methods) and experimental validation reveal:

-

Monomer addition preference : ECPMA adds faster to trimer radicals than MMA due to entropic effects and higher pre-exponential factors .

-

Penultimate unit effect : The penultimate monomer unit in the polymer chain influences reactivity. For ECPMA-MMA systems, this effect is implicit but less pronounced compared to acrylate-methacrylate systems .

-

Activation energies : Differences in activation energies (ΔE<sub>a</sub>) between ECPMA and MMA additions are small (≤0.39 kcal/mol), but ECPMA consistently exhibits lower barriers .

Key Data Table: Rate Coefficients and Activation Energies

| Trimer Radical | Monomer | k (L·mol⁻¹·s⁻¹) | ΔE<sub>a</sub> (kcal/mol) |

|---|---|---|---|

| AEEE | ECPMA | 3.15×10⁶ | 6.21 |

| AEEE | MMA | 1.98×10⁶ | 6.58 |

| Ammm | ECPMA | 2.34×10⁶ | 6.02 |

| Ammm | MMA | 1.77×10⁶ | 6.15 |

Data derived from M06-2X/6-311+G(2df,p) calculations at 80°C .

Reaction Conditions and Procedure

ECPMA is synthesized via esterification of 1-ethylcyclopentanol with methacryloyl chloride under controlled conditions :

-

Reagents :

-

1-Ethylcyclopentanol (175 mol), methacryloyl chloride (262 mol), triethylamine (494 mol).

-

Catalysts: 4-Dimethylaminopyridine (1.64 mol), phenothiazine (2.01 mol).

-

-

Steps :

-

Dissolve reactants in dichloromethane at -5°C.

-

Dropwise addition of methacryloyl chloride over 2 hours at 0–5°C.

-

Quench with water, separate organic layer, and wash with NaOH (15%) and water.

-

Dry with Na<sub>2</sub>SO<sub>4</sub>, concentrate under reduced pressure, and vacuum distill.

-

Terminal Model vs. Experimental Results

| Model | r<sub>ECPMA</sub> | r<sub>MMA</sub> |

|---|---|---|

| Quantum Chemical | 0.71 | 0.43 |

| Experimental | 0.65 | 0.39 |

Reactivitiy ratios (r) indicate ECPMA’s slight preference for homopropagation over MMA, consistent with computational predictions .

Thermodynamic and Conformational Insights

-

Transition state (TS) analysis : The bulky ethylcyclopentyl group in ECPMA stabilizes TS conformations, reducing steric hindrance during monomer addition .

-

Entropic contributions : Pre-exponential factors for ECPMA addition are 20–60% higher than for MMA, driven by favorable rotational entropy in the TS .

科学的研究の応用

1-Ethylcyclopentyl methacrylate has several scientific research applications:

Polymer Science: It is used in the synthesis of high-performance polymers with applications in coatings, adhesives, and plastics.

Copolymerization Studies: Research has focused on its copolymerization with methyl methacrylate, revealing insights into the propagation kinetics and reactivity ratios.

Mechanical Properties: Studies have investigated its mechanical properties for potential use in low polymerization shrinkage systems.

Star-Shaped and Gel Polymers: It has been used as a cross-linker in the preparation of star-shaped polymers and polymer gels, enhancing the versatility of methacrylate-based polymers.

作用機序

The mechanism of action of 1-Ethylcyclopentyl methacrylate primarily involves its polymerization and copolymerization processes. The compound’s methacrylate group undergoes radical polymerization, forming long polymer chains. The reactivity of the compound is influenced by the conformation of the reactive region and the presence of other monomers, such as methyl methacrylate . The molecular targets and pathways involved in these processes are primarily related to the radical polymerization mechanism.

類似化合物との比較

1-Ethylcyclopentyl methacrylate can be compared with other methacrylate compounds, such as:

Methyl methacrylate: Known for its use in acrylic glass, it has a simpler structure and different polymerization properties compared to this compound.

Ethyl methacrylate: Similar in structure but with different physical properties and applications.

Butyl methacrylate: Used in coatings and adhesives, it has a longer alkyl chain, affecting its polymerization behavior.

The uniqueness of this compound lies in its cyclopentyl group, which imparts specific properties such as enhanced heat and chemical resistance, making it suitable for high-performance applications .

生物活性

1-Ethylcyclopentyl methacrylate (ECPMA) is an organic compound with the chemical formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It is primarily recognized for its applications in polymer chemistry, particularly as a monomer in the synthesis of various polymers, including coatings and adhesives. This article explores the biological activity of ECPMA, focusing on its potential cytotoxic effects, biocompatibility, and applications in biomedical fields.

ECPMA is a colorless to light yellow liquid with a flash point of 85 °C and a specific gravity of 0.95 at 20 °C. Its unique structure allows it to participate in various polymerization processes, including ring-opening polymerization, which can lead to the formation of new functional polymers with diverse properties depending on the conditions used during polymerization .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Appearance | Colorless to light yellow liquid |

| Flash Point | 85 °C |

| Specific Gravity | 0.95 at 20 °C |

Case Studies

- Polymer Blends : Research has shown that ECPMA can interact favorably with other monomers to modify properties like glass transition temperature and mechanical strength. This is particularly relevant in developing materials for electronics and biomaterials .

- Photoresist Applications : ECPMA has been investigated as a photoresist monomer in lithography processes. Its role as a radiation sensitizer indicates its potential for enhancing the resolution of microfabricated structures, which is crucial in semiconductor manufacturing .

- Copolymers : A combined computational and experimental study highlighted the copolymerization kinetics between ECPMA and methyl methacrylate (MMA). This research provides insights into how varying concentrations of ECPMA can affect polymer properties, which is essential for tailoring materials for specific applications .

Safety Considerations

Due to its potential irritant properties, handling ECPMA requires appropriate personal protective equipment (PPE) such as gloves and goggles. Safety data specific to ECPMA is limited; however, general practices for handling methacrylates apply. Proper ventilation and avoidance of exposure to heat or light are recommended during storage and use .

特性

IUPAC Name |

(1-ethylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBJQQRPGHVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592379 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-58-1 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。